4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate
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Overview
Description
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate is a complex organic compound with the molecular formula C21H20N2O2S It is characterized by the presence of a thienyl group attached to a pyrimidinyl ring, which is further connected to a phenyl group and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of thienyl and pyrimidinyl derivatives, which are subjected to cyclization reactions in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The thienyl and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl acetate
- 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl propionate
- 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl butyrate
Uniqueness
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate moiety, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-21(16-5-2-1-3-6-16)25-17-10-8-15(9-11-17)20-22-13-12-18(23-20)19-7-4-14-26-19/h4,7-14,16H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLLTHDOOMAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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